6-[2-(difluoromethoxy)phenyl]-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one
Overview
Description
6-[2-(difluoromethoxy)phenyl]-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one is a useful research compound. Its molecular formula is C19H16F2N2O2S2 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.06212643 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Functionalization
First Synthesis and Further Functionalization of 7-Chloro-imidazo[2,1-b][1,3]thiazin-5-ones
A novel synthesis route for 7-chloro-imidazo[2,1-b][1,3]thiazin-5-ones has been developed, starting from methyl phenylglyoxylate. This method highlights a heterocyclization strategy incorporating a halogen atom during ring closure, enabling the synthesis of chloro-6-phenyl-imidazothiazinones with diverse substituents. The chloro function is amenable to replacement in nucleophilic substitution reactions, demonstrating the compound's versatility for further chemical modifications (Lamberth & Querniard, 2008).
Reactivity and Ring Transformation
Reactivity of the Biheterocyclic Betaine with Para-Substituted Phenacyl Bromides
The study explores the reactivity of a 7-dithiocarboxy-3-phenyl-5,6-dihydro imidazo[2,1-b]thiazolium-betaine towards para-substituted phenacyl bromides. This research demonstrates the compound's potential in facilitating the synthesis of quarternary ammonium salts with varied substituents, offering insights into its chemical behavior and applications in synthesis (Yoo et al., 1989).
Biological Evaluation of Derivatives
Synthesis and Biological Evaluation of 5-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]oxazoles, -thiazoles, and -imidazoles
This research focuses on the synthesis and evaluation of benzylideneoxazoles, -thiazoles, and -imidazoles derived from 2,6-di-tert-butylphenol as dual inhibitors of 5-lipoxygenase and cyclooxygenase. The study not only showcases the synthetic strategy but also the potential biological applications of these compounds in inflammation models (Unangst et al., 1994).
Antioxidant Properties and DFT Calculation
Synthesis, Characterization, Antioxidant Properties, and DFT Calculation of Some New Pyrimidine Derivatives
This work presents the synthesis of pyrimidine derivatives through Multicomponent Cyclocondensation Reactions (MCRs) and their evaluation as corrosion inhibitors using density functional theory (DFT). The antioxidant properties were assessed, highlighting the compounds' potential in material science and biological applications (Akbas et al., 2018).
Properties
IUPAC Name |
6-[2-(difluoromethoxy)phenyl]-3-(4-methylphenyl)-5-sulfanylidene-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O2S2/c1-11-6-8-12(9-7-11)17-23-14(10-27-17)16(24)22(19(23)26)13-4-2-3-5-15(13)25-18(20)21/h2-9,14,17-18H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXXKNMXQVKYCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2N3C(CS2)C(=O)N(C3=S)C4=CC=CC=C4OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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